An In-depth Technical Guide to the Mechanism of Action of Tifluadom Hydrochloride
An In-depth Technical Guide to the Mechanism of Action of Tifluadom Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tifluadom is a compound of significant pharmacological interest due to its unique structural and functional profile. Although structurally classified as a 1,4-benzodiazepine, it deviates functionally from classical benzodiazepines by exhibiting no significant activity at the GABA-A receptor. Instead, Tifluadom acts as a potent and selective agonist for the kappa-opioid receptor (KOR).[1] This guide provides a detailed technical examination of Tifluadom's mechanism of action, beginning with its molecular interaction at the KOR and extending to the downstream signal transduction cascades and resulting physiological effects. We will explore the key experimental methodologies that have been instrumental in elucidating this mechanism and present the data that underpins our current understanding.
Introduction: A Benzodiazepine with an Opioid Persona
Tifluadom emerged from research in the 1980s as a derivative of the 1,4-benzodiazepine class.[2] Unlike its structural relatives such as diazepam, which modulate the GABA-A receptor to produce anxiolytic and sedative effects, Tifluadom's central nervous system activity is mediated through the opioid system.[1][2] Specifically, it is a selective agonist for the kappa-opioid receptor, a G-protein coupled receptor (GPCR) that is a key component of the endogenous dynorphin system.[1][3] The activation of KORs is associated with a distinct set of physiological responses, including analgesia, sedation, and appetite stimulation, but also undesirable psychotomimetic effects like dysphoria and hallucinations, which ultimately limited Tifluadom's clinical development.[1] This unique pharmacology makes Tifluadom an invaluable tool for dissecting the complexities of KOR signaling and its role in both therapeutic and adverse neurological phenomena.
Molecular Target and Binding Profile
The primary molecular target of Tifluadom is the kappa-opioid receptor (KOR). Its affinity and selectivity for this receptor over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) have been characterized through competitive radioligand binding assays.
Receptor Binding Affinity
Radioligand binding studies are fundamental to determining the affinity of a compound for its receptor. These assays measure the displacement of a specific, high-affinity radiolabeled ligand from the receptor by the unlabeled compound of interest (e.g., Tifluadom). The resulting data are used to calculate the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Studies have shown that Tifluadom binds with high affinity to KORs. While specific Ki values vary across different studies and experimental conditions, the general profile indicates a clear preference for the KOR. For instance, related 1,4-benzodiazepine derivatives have been shown to bind with nanomolar affinity to KORs.[4] Early studies with Tifluadom's isomers revealed that the (+)-isomer was almost equipotent at mu- and kappa- sites, while being less potent at delta-sites, suggesting a complex interaction profile that contributes to its overall effects.[5][6]
| Receptor Subtype | Typical Radioligand | Tifluadom Ki (nM) - Relative Affinity |
| Kappa (κ) | [3H]U-69,593[4] | High (nanomolar range) |
| Mu (μ) | [3H]DAMGO[4] | Lower |
| Delta (δ) | [3H]DADLE[4] | Lowest |
| This table represents a qualitative summary based on available literature. Precise Ki values can vary. |
Signal Transduction Pathways
As a GPCR, the KOR transduces extracellular signals into intracellular responses via heterotrimeric G-proteins. The KOR primarily couples to pertussis toxin-sensitive G-proteins of the Gi/o family.[3] The binding of an agonist like Tifluadom stabilizes an active conformation of the receptor, initiating a cascade of downstream signaling events.
Canonical G-Protein Signaling Cascade
The activation of the KOR by Tifluadom leads to the dissociation of the heterotrimeric Gi/o protein into its Gαi/o and Gβγ subunits, both of which are active signaling molecules.[3][7]
-
Gαi/o Subunit Action : The primary effector for the Gαi/o subunit is adenylyl cyclase (AC). Gαi/o directly inhibits AC, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][8][9][10] This reduction in cAMP levels decreases the activity of cAMP-dependent protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins.
-
Gβγ Subunit Action : The freed Gβγ subunit directly interacts with and modulates the activity of several ion channels.[7]
-
Activation of GIRKs : Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[11][12][13] This increases K+ efflux, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[13]
-
Inhibition of VGCCs : Gβγ subunits also inhibit voltage-gated calcium channels (VGCCs), particularly of the N-type (Cav2.2).[8][14][15] This reduces Ca2+ influx into the presynaptic terminal, which is a critical step for neurotransmitter release.[15]
-
The combined effect of these canonical pathways is a powerful inhibition of neuronal activity and synaptic transmission.
Non-Canonical Signaling: MAPK Pathways
Beyond the classical G-protein pathways, KOR activation can also engage mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[3][7][8][16][17] These pathways are typically involved in longer-term cellular processes like gene regulation and neuroplasticity.
-
ERK1/2 Activation : KOR can activate the ERK1/2 pathway, which in some cells may be mediated by Protein Kinase C (PKC) isoforms and phosphoinositide 3-kinase (PI3K).[16][17]
-
p38 MAPK Activation : KOR-mediated activation of p38 MAPK has been shown to be dependent on G-protein receptor kinase (GRK) and β-arrestin recruitment.[7][8] This pathway is particularly implicated in the aversive and dysphoric effects associated with KOR agonists.
The ability of a ligand to preferentially activate one pathway over another is known as "biased agonism" or "functional selectivity".[18] This concept is a major focus of modern drug development, with the goal of designing KOR agonists that retain analgesic properties (G-protein mediated) while minimizing aversive effects (β-arrestin/p38 mediated).
Key Experimental Methodologies
The elucidation of Tifluadom's mechanism of action relies on a suite of established pharmacological assays. Understanding these protocols is crucial for interpreting the foundational data.
Protocol: Radioligand Displacement Assay
-
Objective : To determine the binding affinity (Ki) of Tifluadom for opioid receptor subtypes.
-
Causality : This assay directly measures the interaction between the drug and its molecular target. By competing Tifluadom against a known high-affinity radioligand for a specific receptor subtype (e.g., [3H]U-69,593 for KOR), we can quantify its relative affinity.[4][19][20][21]
-
Methodology :
-
Membrane Preparation : Homogenize tissue (e.g., guinea pig brain) known to express the target receptors and isolate the cell membrane fraction via centrifugation.[22]
-
Incubation : Incubate the membrane preparation with a fixed concentration of the radioligand (e.g., [3H]U-69,593) and varying concentrations of the unlabeled competitor ligand (Tifluadom).
-
Separation : Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification : Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Analysis : Plot the percentage of radioligand displaced against the concentration of Tifluadom. Use this competition curve to calculate the IC50 (concentration of Tifluadom that displaces 50% of the radioligand), which is then converted to the Ki value.
-
Protocol: [35S]GTPγS Binding Assay
-
Objective : To measure the functional activation of G-proteins by Tifluadom, determining its potency (EC50) and efficacy.
-
Causality : This is a functional assay that measures the first step in signal transduction after receptor binding: G-protein activation.[23][24] It directly quantifies the ability of an agonist to stimulate the exchange of GDP for GTP on the Gα subunit.[23][24] The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows the activated state to be trapped and measured.[23][24][25]
-
Methodology :
-
Membrane Preparation : Prepare cell membranes as described for the radioligand binding assay.
-
Incubation : Incubate the membranes with a fixed concentration of [35S]GTPγS, GDP (to ensure binding is agonist-dependent), and varying concentrations of the agonist (Tifluadom).
-
Reaction : The binding of Tifluadom to the KOR catalyzes the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.
-
Separation & Quantification : Separate bound from unbound [35S]GTPγS via vacuum filtration and quantify the incorporated radioactivity by scintillation counting.[25]
-
Analysis : Plot the amount of bound [35S]GTPγS against the concentration of Tifluadom to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy relative to a full agonist) can be determined.
-
Physiological and Cellular Consequences
The molecular signaling cascades initiated by Tifluadom translate into distinct physiological effects:
-
Analgesia : By inhibiting neurotransmitter release from presynaptic terminals in pain pathways (e.g., in the spinal cord) and hyperpolarizing postsynaptic neurons, Tifluadom reduces the transmission of nociceptive signals.[1][10]
-
Sedation : Widespread neuronal inhibition in the central nervous system contributes to its sedative effects.[1][2]
-
Diuresis : KOR activation inhibits the release of vasopressin, leading to increased urine output.[1]
-
Dysphoria and Psychotomimetic Effects : These hallmark adverse effects of KOR agonists are thought to be mediated by the inhibition of dopamine release in reward circuits, such as the nucleus accumbens, and the activation of β-arrestin/p38 MAPK pathways.[1]
-
Appetite Stimulation : Tifluadom has been shown to increase food intake, an effect mediated by opioid receptors.[26][27]
Conclusion
Tifluadom hydrochloride, despite its benzodiazepine scaffold, functions unequivocally as a kappa-opioid receptor agonist. Its mechanism of action begins with high-affinity binding to the KOR, which triggers canonical Gi/o protein signaling. This leads to the inhibition of adenylyl cyclase by the Gα subunit and the modulation of key ion channels (GIRKs and VGCCs) by the Gβγ subunit, culminating in potent neuronal inhibition. Furthermore, Tifluadom engages non-canonical MAPK signaling pathways, which are linked to the longer-term and aversive effects of KOR activation. The detailed characterization of this mechanism, made possible by foundational experimental techniques, has cemented Tifluadom's role as a critical research tool for probing the multifaceted biology of the kappa-opioid system.
References
-
Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137–147. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]
-
Belcheva, M. M., Szucs, M., Wang, D., Sadee, W., & Coscia, C. J. (2001). Mu- and kappa-opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes. The Journal of biological chemistry, 276(35), 32847–32853. [Link]
-
Rusin, K. I., Giovannucci, D. R., Stuenkel, E. L., & Moises, H. C. (1999). kappa- and mu-Opioid inhibition of N-type calcium currents is attenuated by 4beta-phorbol 12-myristate 13-acetate and protein kinase C in rat dorsal root ganglion neurons. The Journal of pharmacology and experimental therapeutics, 289(1), 312–320. [Link]
-
Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
-
Lazareno, S. (2001). Use of the GTPgammaS ([35S]GTPgammaS and Eu-GTPgammaS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]
-
Belcheva, M. M., Szucs, M., Wang, D., Sadee, W., & Coscia, C. J. (2001). μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes. Journal of Biological Chemistry, 276(35), 32847-32853. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]
-
Chavkin, C. (2011). Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies. Neuromethods, 51, 195–207. [Link]
-
Traynor, J. R. (2012). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. In G Protein-Coupled Receptors (pp. 189-201). Humana Press. [Link]
-
Wikipedia contributors. (2024, November 26). κ-opioid receptor. In Wikipedia, The Free Encyclopedia. [Link]
-
DeMontis, M. G., & Devoto, P. (1993). Relationship between kappa 1 opioid receptor binding and inhibition of adenylyl cyclase in guinea pig brain membranes. The Journal of pharmacology and experimental therapeutics, 264(3), 1168–1175. [Link]
-
Henry, D. J., Grandy, D. K., Chavkin, C., Williams, J. T., & Christie, M. J. (1995). kappa-Opioid receptor activates an inwardly rectifying K+ channel by a G protein-linked mechanism: coexpression in Xenopus oocytes. Molecular pharmacology, 47(3), 551–557. [Link]
-
Schoffelmeer, A. N., Yao, Y., Hogenboom, F., & Mulder, A. H. (1991). Mu-, delta- and kappa-opioid receptor-mediated inhibition of neurotransmitter release and adenylate cyclase activity in rat brain slices: studies with fentanyl isothiocyanate. European journal of pharmacology, 208(3), 267–273. [Link]
-
Bruchas, M. R., & Chavkin, C. (2010). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current pharmaceutical design, 16(11), 1295–1301. [Link]
-
Carlezon, W. A., Jr, Beguin, C., DiNieri, J. A., & Mague, S. D. (2009). Development of Kappa Opioid Receptor Antagonists. Current pharmaceutical design, 15(1), 108–125. [Link]
-
Gatta, F., Balboni, G., Marucci, G., & Salvadori, S. (2001). 1,4-benzodiazepines as Novel Tifluadom-Like Ligands With High Affinity and Selectivity for Kappa-Opioid Receptors. Journal of medicinal chemistry, 44(10), 1541–1547. [Link]
-
Fukuda, K., Kato, S., & Mori, K. (1995). Functional couplings of the delta- and the kappa-opioid receptors with the G-protein-activated K+ channel. FEBS letters, 360(3), 297–299. [Link]
-
Freye, E., & Hartung, E. (1986). [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs]. EEG-EMG Zeitschrift fur Elektroenzephalographie, Elektromyographie und verwandte Gebiete, 17(1), 27–31. [Link]
-
Torrecilla, M., Marker, C. L., Cintora, S. C., Stoffel, M., Williams, J. T., & Wickman, K. (2002). G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(11), 4335–4344. [Link]
-
Leal-Perez, S., & Múgica-Alvarez, V. (2012). κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons. Neuroscience, 223, 226–237. [Link]
-
Berecki, G., McArthur, J. R., & Adams, D. J. (2014). Voltage-gated R-type calcium channel inhibition via human mu-, delta-, and kappa-opioid receptors is voltage-independently mediated by G beta gamma protein subunits. The Journal of pharmacology and experimental therapeutics, 348(1), 18–28. [Link]
-
Rzhepetskyy, Y., & Krężel, A. (2023). Peptide-Based Approaches for Pain Relief and Healing in Wounds. International journal of molecular sciences, 24(13), 10839. [Link]
-
Wikipedia contributors. (2024, October 13). Tifluadom. In Wikipedia, The Free Encyclopedia. [Link]
-
Lüscher, C., & Slesinger, P. A. (2010). Emerging roles for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease. Nature reviews. Neuroscience, 11(5), 301–315. [Link]
-
Dettmar, P. W., & Rance, M. J. (1985). The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats. Neuropeptides, 5(4-6), 403–406. [Link]
-
Jackson, H. C., & Sewell, R. D. (1984). The role of opioid receptor sub-types in tifluadom-induced feeding. The Journal of pharmacy and pharmacology, 36(10), 683–686. [Link]
-
Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., Gould, N. P., Lundell, G. F., Veber, D. F., & Anderson, P. S. (1989). Cholecystokinin-A receptor ligands based on the kappa-opioid agonist tifluadom. Journal of medicinal chemistry, 32(6), 1229–1235. [Link]
-
Vega, R., & Soto, E. (2017). Activation of μ-opioid receptors inhibits calcium-currents in the vestibular afferent neurons of the rat through a cAMP dependent mechanism. Frontiers in molecular neuroscience, 10, 22. [Link]
-
Leal-Perez, S., & Múgica-Alvarez, V. (2012). κ-Opioid Receptor Inhibition of Calcium Oscillations in Spinal Cord Neurons. Neuroscience, 223, 226-237. [Link]
-
Olawale, O., & Jones, M. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 893438. [Link]
-
Freye, E., & Hartung, E. (1983). Tifluadom (KC 5103) Induces Suppression and Latency Changes on Somatosensory Evoked Potentials Which Are Reversed by Opioid Antagonists. Life Sciences, 33(Suppl 1), 537–540. [Link]
-
Leff, S. E., & LaGamma, E. F. (1984). A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. The Journal of pharmacology and experimental therapeutics, 231(2), 346–352. [Link]
-
Springer Nature. (n.d.). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Nature Experiments. [Link]
-
Pasternak, G. W. (2012). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in molecular biology (Clifton, N.J.), 829, 177–187. [Link]
-
Morley, J. E., & Levine, A. S. (1983). The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors. Life sciences, 32(19), 2167–2174. [Link]
-
Ellis, C. R., Kruhlak, N. L., & Kim, M. T. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
-
Gillis, A., & Warren, D. T. (2021). G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Proceedings of the National Academy of Sciences of the United States of America, 118(48), e2102178118. [Link]
-
Wacker, D., & Che, T. (2020). Molecular insights into GPCR mechanisms for drugs of abuse. The Journal of biological chemistry, 295(30), 10229–10243. [Link]
Sources
- 1. Tifluadom - Wikipedia [en.wikipedia.org]
- 2. [Tifluadom, a benzodiazepine with opioid-like activity: study of its central mechanism of action in conscious dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and quantitative receptor docking simulations of 2-[(acylamino)ethyl]-1,4-benzodiazepines as novel tifluadom-like ligands with high affinity and selectivity for kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of the two isomers of the opioid benzodiazepine tifluadom with mu-, delta-, and kappa-binding sites and their analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tifluadom (KC 5103) induces suppression and latency changes on somatosensory evoked potentials which are reversed by opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between kappa 1 opioid receptor binding and inhibition of adenylyl cyclase in guinea pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. kappa-Opioid receptor activates an inwardly rectifying K+ channel by a G protein-linked mechanism: coexpression in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G-Protein-Gated Potassium Channels Containing Kir3.2 and Kir3.3 Subunits Mediate the Acute Inhibitory Effects of Opioids on Locus Ceruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 14. kappa- and mu-Opioid inhibition of N-type calcium currents is attenuated by 4beta-phorbol 12-myristate 13-acetate and protein kinase C in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 23. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. The role of opioid receptor sub-types in tifluadom-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The effect of the opioid-benzodiazepine, tifluadom, on ingestive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
